N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through substitution reactions.
Introduction of the Benzyl Group: Benzylation of the pyrimidine core using benzyl halides under basic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents like thionyl chloride.
Sulfonylation: Addition of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.
Furan-2-ylmethyl Group Addition: Coupling of the furan-2-ylmethyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions at the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products Formed
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Amino derivatives of the pyrimidine core.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-2-(methylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Uniqueness
- Structural Differences : The presence of the ethylsulfonyl group and the furan-2-ylmethyl group distinguishes it from other similar compounds.
- Biological Activity : Unique biological activities due to the specific functional groups present in the molecule.
Properties
Molecular Formula |
C19H18ClN3O4S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4S/c1-2-28(25,26)19-21-11-16(20)17(22-19)18(24)23(13-15-9-6-10-27-15)12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
DOCUPHGFPKIUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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